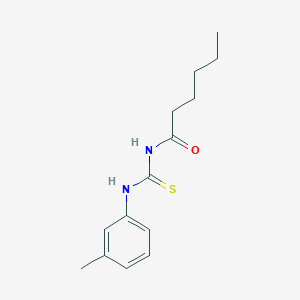

N-hexanoyl-N'-(3-methylphenyl)thiourea

Descripción

N-Hexanoyl-N'-(3-methylphenyl)thiourea is a thiourea derivative characterized by a hexanoyl (C₆H₁₁CO-) group and a 3-methylphenyl (C₆H₄(CH₃)-) substituent on the thiourea backbone. Thioureas are sulfur-containing analogues of urea, with enhanced electronic and steric properties due to the thione (C=S) group. These compounds exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects, depending on their substituents .

This combination positions the compound as a candidate for targeted receptor interactions, particularly in tyrosine kinase or protease inhibition pathways .

Propiedades

Fórmula molecular |

C14H20N2OS |

|---|---|

Peso molecular |

264.39g/mol |

Nombre IUPAC |

N-[(3-methylphenyl)carbamothioyl]hexanamide |

InChI |

InChI=1S/C14H20N2OS/c1-3-4-5-9-13(17)16-14(18)15-12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3,(H2,15,16,17,18) |

Clave InChI |

IPADEWXGBMWBJU-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC(=S)NC1=CC=CC(=C1)C |

SMILES canónico |

CCCCCC(=O)NC(=S)NC1=CC=CC(=C1)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Variations

Thiourea derivatives differ in their N- and N'-substituents, which dictate their conformational preferences and reactivity. Key analogues include:

Key Observations :

- Hydrogen Bonding : Analogues with electron-withdrawing groups (e.g., Cl, CN) exhibit stronger intramolecular hydrogen bonds (N–H···S/O), stabilizing the thione form and influencing crystal packing .

- Steric Effects : Bulky substituents like cyclohexyl or trifluoromethyl groups reduce conformational flexibility, affecting receptor binding kinetics .

Key Observations :

- Amino acid–thiourea hybrids demonstrate the importance of hydrophilic moieties for receptor selectivity, a feature absent in the target compound .

Physicochemical Properties

Key Observations :

- The hexanoyl derivative’s solubility profile aligns with its lipophilic nature, contrasting with hydroxyethyl or cyanophenyl analogues .

- Higher molecular weight in chlorobenzoyl derivatives correlates with elevated melting points due to stronger intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.